2-(2-Chlorophenyl)-2-oxoethyl thiocyanate

Description

BenchChem offers high-quality 2-(2-Chlorophenyl)-2-oxoethyl thiocyanate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-Chlorophenyl)-2-oxoethyl thiocyanate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

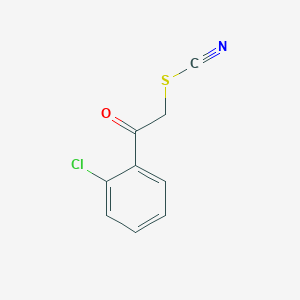

[2-(2-chlorophenyl)-2-oxoethyl] thiocyanate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClNOS/c10-8-4-2-1-3-7(8)9(12)5-13-6-11/h1-4H,5H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAENMNOJCRIHAE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)CSC#N)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClNOS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80639993 |

Source

|

| Record name | 2-(2-Chlorophenyl)-2-oxoethyl thiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80639993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.67 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19339-58-3 |

Source

|

| Record name | 2-(2-Chlorophenyl)-2-oxoethyl thiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80639993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Guide to the Synthesis and Characterization of 2-(2-Chlorophenyl)-2-oxoethyl thiocyanate

Abstract

This technical guide provides an in-depth exploration of the synthesis and characterization of 2-(2-Chlorophenyl)-2-oxoethyl thiocyanate, a key α-thiocyanato ketone intermediate. α-thiocyanato ketones are valuable precursors in synthetic organic chemistry, particularly for the construction of sulfur and nitrogen-containing heterocyclic scaffolds such as 2-aminothiazoles, which are prevalent in many biologically active compounds.[1][2] This document details a robust and reproducible synthetic protocol, explains the underlying chemical principles, and outlines a comprehensive analytical workflow for structural verification and purity assessment. It is intended for researchers and professionals in chemical synthesis and drug development, offering field-proven insights to ensure procedural success and safety.

Introduction and Scientific Context

2-(2-Chlorophenyl)-2-oxoethyl thiocyanate belongs to the class of α-thiocyanato ketones, which are characterized by a thiocyanate group (-SCN) attached to the carbon alpha to a carbonyl group. The strategic placement of these two functional groups imparts a unique reactivity profile, making it a versatile building block for creating more complex molecular architectures.[3]

The primary value of this compound lies in its role as an electrophilic precursor. The methylene group is activated by both the adjacent carbonyl and the electron-withdrawing thiocyanate group, while the carbonyl carbon itself is also an electrophilic site. This dual reactivity is exploited in cyclization reactions to form a variety of heterocyclic systems. The 2-chlorophenyl substituent provides a specific steric and electronic profile that can be used to modulate the biological activity or physical properties of the final target molecules.

This guide provides a self-validating framework for the synthesis and analysis of this compound, emphasizing the causal relationships behind experimental choices to ensure both technical accuracy and practical reproducibility.

Synthesis Methodology

The most direct and widely employed method for synthesizing 2-(2-Chlorophenyl)-2-oxoethyl thiocyanate is through the nucleophilic substitution of a suitable α-haloacetophenone precursor. This reaction leverages the excellent leaving group ability of halides and the potent nucleophilicity of the thiocyanate anion.

Underlying Principle: SN2 Reaction Mechanism

The synthesis proceeds via a classic bimolecular nucleophilic substitution (SN2) mechanism. The starting material, 2-chloro-1-(2-chlorophenyl)ethanone, possesses a chlorine atom on the α-carbon.[4] This carbon is highly electrophilic due to the inductive effect of the adjacent carbonyl group and the chlorine atom. The thiocyanate ion (SCN⁻), typically from a salt like potassium thiocyanate (KSCN), acts as the nucleophile. It attacks the α-carbon from the backside relative to the C-Cl bond, leading to a transition state where the S-C bond is forming as the C-Cl bond is breaking. This concerted process results in the displacement of the chloride ion and the formation of the desired product with an inversion of stereochemistry if the carbon were chiral.

Experimental Protocol: Synthesis

This protocol is designed for reliability and high yield. All operations must be conducted in a well-ventilated chemical fume hood.

Materials & Reagents:

-

2-Chloro-1-(2-chlorophenyl)ethanone (CAS: 4209-25-0)

-

Potassium thiocyanate (KSCN) (CAS: 333-20-0)

-

Ethanol (anhydrous)

-

Deionized water

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Heating mantle

-

Buchner funnel and filter paper

-

Standard laboratory glassware

Step-by-Step Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 g of 2-chloro-1-(2-chlorophenyl)ethanone in 100 mL of anhydrous ethanol.

-

Addition of Nucleophile: To this solution, add 1.2 equivalents of potassium thiocyanate (KSCN). Using a slight excess of the thiocyanate salt ensures the complete consumption of the limiting haloacetophenone starting material.

-

Reaction Conditions: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 78 °C for ethanol) with vigorous stirring.

-

Monitoring Progress: The reaction can be monitored by Thin Layer Chromatography (TLC). A typical mobile phase would be a mixture of hexane and ethyl acetate. The disappearance of the starting material spot indicates the reaction is nearing completion. The reaction is typically complete within 3-5 hours.

-

Product Precipitation (Work-up): After completion, allow the reaction mixture to cool to room temperature. Slowly pour the ethanolic solution into 500 mL of cold deionized water while stirring. The organic product, being insoluble in water, will precipitate out as a solid.

-

Isolation: Collect the precipitated solid by vacuum filtration using a Buchner funnel.

-

Purification: Wash the crude product on the filter with several portions of cold deionized water to remove any remaining KSCN and other inorganic salts. Further purification is achieved by recrystallization from a minimal amount of hot ethanol to yield the pure 2-(2-Chlorophenyl)-2-oxoethyl thiocyanate as a crystalline solid.

-

Drying: Dry the purified product in a vacuum oven at a low temperature (e.g., 40-50 °C) to remove residual solvent.

Diagram: Synthesis Workflow

Caption: Workflow for the synthesis of 2-(2-Chlorophenyl)-2-oxoethyl thiocyanate.

Comprehensive Characterization

Once synthesized, the identity and purity of the compound must be rigorously confirmed using a suite of modern analytical techniques.[5] This ensures that the material is suitable for its intended downstream applications.

Analytical Techniques & Interpretation

Fourier-Transform Infrared (FTIR) Spectroscopy:

-

Purpose: To identify the key functional groups present in the molecule.

-

Expected Peaks: The FTIR spectrum provides unmistakable evidence for the successful incorporation of the thiocyanate group.

-

-S-C≡N Stretch: A very strong and sharp absorption band is expected in the range of 2150-2160 cm⁻¹ .[6] The absence of a strong peak around 2000-2100 cm⁻¹ confirms that the isomeric isothiocyanate (-NCS) has not formed in significant amounts.

-

C=O Stretch: A strong absorption from the ketone carbonyl group should appear around 1690-1710 cm⁻¹ .

-

Aromatic C=C Stretch: Medium to weak bands in the 1450-1600 cm⁻¹ region are characteristic of the chlorophenyl ring.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Purpose: To provide detailed information about the carbon-hydrogen framework of the molecule, confirming its precise structure.

-

¹H NMR:

-

Aromatic Protons: A complex multiplet pattern is expected between δ 7.3-7.8 ppm , integrating to 4 protons, corresponding to the protons on the disubstituted benzene ring.

-

Methylene Protons (-CH₂-): A sharp singlet should appear around δ 4.5-5.0 ppm , integrating to 2 protons. This signal corresponds to the methylene group situated between the carbonyl and thiocyanate functionalities.

-

-

¹³C NMR:

-

Carbonyl Carbon (C=O): A peak is expected in the downfield region, typically around δ 188-192 ppm .

-

Aromatic Carbons: Multiple signals will be present in the δ 125-135 ppm range.

-

Thiocyanate Carbon (-SCN): The carbon of the thiocyanate group should appear around δ 110-114 ppm .

-

Methylene Carbon (-CH₂-): The methylene carbon signal is expected around δ 45-50 ppm .

-

Mass Spectrometry (MS):

-

Purpose: To determine the molecular weight and confirm the elemental composition.

-

Expected Results:

-

Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular formula C₉H₆ClNOS (Molecular Weight: 211.67 g/mol ).

-

Isotopic Pattern: A crucial diagnostic feature will be the isotopic pattern for the chlorine atom. Two peaks will be observed for the molecular ion: one for the ³⁵Cl isotope (M) and another, approximately one-third the intensity, for the ³⁷Cl isotope (M+2).

-

Data Summary Table

| Technique | Parameter | Expected Result |

| FTIR | Thiocyanate (-SCN) Stretch | 2150-2160 cm⁻¹ (Strong, Sharp) |

| Carbonyl (C=O) Stretch | 1690-1710 cm⁻¹ (Strong) | |

| ¹H NMR | Aromatic Protons | δ 7.3-7.8 ppm (Multiplet, 4H) |

| Methylene Protons (-CH₂) | δ 4.5-5.0 ppm (Singlet, 2H) | |

| ¹³C NMR | Carbonyl Carbon (C=O) | δ 188-192 ppm |

| Thiocyanate Carbon (-SCN) | δ 110-114 ppm | |

| Mass Spec. | Molecular Ion (M⁺) for C₉H₆³⁵ClNOS | m/z ≈ 211 |

| Isotopic Peak (M+2) for C₉H₆³⁷ClNOS | m/z ≈ 213 (approx. 33% intensity of M) | |

| Physical | Melting Point | A sharp, defined melting point |

Diagram: Characterization Workflow

Caption: Workflow for the analytical characterization of the synthesized product.

Safety, Handling, and Storage

Scientific integrity demands a commitment to safety. The chemicals used and produced in this procedure require careful handling.

-

Hazard Assessment:

-

2-Chloro-1-(2-chlorophenyl)ethanone: This starting material is a lachrymator and is corrosive. It can cause severe skin burns and eye damage. Avoid inhalation of dust and contact with skin and eyes.

-

Potassium Thiocyanate (KSCN): Harmful if swallowed or in contact with skin.[7] Crucially, contact with acids liberates very toxic hydrogen cyanide (HCN) gas.[8][9] Ensure all work is performed away from acidic materials.

-

Product: The final product should be handled with the same level of caution as the starting materials, assuming it is an irritant.

-

-

Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and chemical safety goggles.[10]

-

Engineering Controls: All steps, from weighing reagents to the final filtration, must be performed inside a certified chemical fume hood to prevent exposure to vapors and dusts.[8]

-

Storage: Store the final product in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong acids and oxidizing agents.

Conclusion

This guide has outlined a comprehensive and validated methodology for the synthesis and characterization of 2-(2-Chlorophenyl)-2-oxoethyl thiocyanate. By following the detailed protocols and understanding the underlying chemical principles, researchers can reliably produce and verify this valuable synthetic intermediate. The careful application of spectroscopic and analytical techniques is paramount to ensuring the high purity required for subsequent research, particularly in the fields of medicinal chemistry and materials science. Adherence to the described safety protocols is essential for mitigating the risks associated with the reagents and products involved.

References

- Recent advances in the synthesis of α-thiocyanatoketones and β-thiocyanato alcohols through the direct oxy-/hydroxy-thiocyan

- α-Thiocyanato ketones in the synthesis of heterocycles (microreview). (n.d.).

- Thiocyanate synthesis by C-S coupling or substitution. (n.d.). Organic Chemistry Portal.

- The reaction of α-thiocyanato ketones with primary amines. (n.d.).

- Selective Determination of Organic and Inorganic Thiocyanates in Aqueous Solution by IR Spectrophotometry. (2025).

- Safety Data Sheet - Potassium Thiocyan

- Analytical Techniques for the Characterization of Dodecylamine Thiocyan

- A literature review of the synthetic utility of various haloacetophenones. (2025). BenchChem.

- SAFETY DATA SHEET - Ammonium thiocyan

- SAFETY DATA SHEET - Sodium thiocyan

- SAFETY DATA SHEET - Copper(I)

- 2-Chloro-1-(2-chlorophenyl)ethanone. (n.d.). Biosynth.

- Modern Analytical Technique for Characterization Organic Compounds. (n.d.). International Journal of Research in Pharmaceutical Sciences.

- 2-Chloro-1-(2-chlorophenyl)ethanone. (n.d.). VWR.

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. chemrevlett.com [chemrevlett.com]

- 4. biosynth.com [biosynth.com]

- 5. ijpsjournal.com [ijpsjournal.com]

- 6. researchgate.net [researchgate.net]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. assets.thermofisher.com [assets.thermofisher.com]

- 9. assets.thermofisher.cn [assets.thermofisher.cn]

- 10. fishersci.com [fishersci.com]

Spectroscopic data (NMR, IR, MS) of 2-(2-Chlorophenyl)-2-oxoethyl thiocyanate

An In-depth Technical Guide to the Spectroscopic Characterization of 2-(2-Chlorophenyl)-2-oxoethyl thiocyanate

Introduction: Elucidating the Molecular Architecture

In the landscape of pharmaceutical research and synthetic chemistry, 2-(2-chlorophenyl)-2-oxoethyl thiocyanate stands as a valuable intermediate. As an α-haloketone derivative, its bifunctional nature—possessing both an electrophilic carbonyl center and a versatile thiocyanate group—renders it a potent building block for the synthesis of various heterocyclic compounds, some of which exhibit significant biological activity.[1][2] The precise and unambiguous structural confirmation of such molecules is not merely an academic exercise; it is a prerequisite for reliable downstream applications, from mechanistic studies to drug development.

This technical guide provides a comprehensive, in-depth analysis of the core spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for 2-(2-chlorophenyl)-2-oxoethyl thiocyanate. Moving beyond a simple recitation of data, we will delve into the causality behind the observed spectral features, offering field-proven insights into experimental design and data interpretation. This document is structured to serve as a trusted reference for researchers, scientists, and drug development professionals who require a foundational understanding and practical application of spectroscopic techniques for the characterization of complex organic molecules.

Molecular Structure and Logic

To contextualize the spectroscopic data, we begin with the molecule's fundamental structure. The arrangement of the 2-chlorophenyl ring, the ketone, the α-methylene group, and the thiocyanate moiety dictates the electronic environment of each atom, which in turn gives rise to its unique spectroscopic fingerprint.

Figure 1: Molecular structure of 2-(2-Chlorophenyl)-2-oxoethyl thiocyanate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure elucidation, providing an atomic-level map of the hydrogen and carbon framework. For 2-(2-chlorophenyl)-2-oxoethyl thiocyanate, both ¹H and ¹³C NMR are indispensable for confirming the connectivity and electronic environment of the molecule.

¹H NMR Spectroscopy Analysis

The proton NMR spectrum provides information on the number of distinct proton environments, their neighboring protons (spin-spin splitting), and the number of protons in each environment (integration).

Expertise & Experience: The key to interpreting the ¹H NMR spectrum lies in understanding the inductive effects of the neighboring functional groups. The methylene protons (H-9) are flanked by a strongly electron-withdrawing carbonyl group and a thiocyanate group, causing a significant downfield shift. The aromatic protons are influenced by both the ortho-chloro substituent and the acyl group, leading to a complex multiplet pattern.

| Chemical Shift (δ) / ppm | Multiplicity | Integration | Assignment |

| ~7.4 - 7.8 | Multiplet | 4H | Aromatic (H-3 to H-6) |

| ~4.9 - 5.1 | Singlet | 2H | Methylene (-CH₂-) |

Table 1: Predicted ¹H NMR Spectroscopic Data (referenced to TMS).

¹³C NMR Spectroscopy Analysis

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. Due to the low natural abundance of ¹³C, carbon-carbon coupling is not observed, resulting in a spectrum of singlets (in a proton-decoupled experiment).

Expertise & Experience: The chemical shifts in ¹³C NMR are highly sensitive to the local electronic environment. The carbonyl carbon (C-7) is the most deshielded and appears furthest downfield, a hallmark of ketones.[3] The thiocyanate carbon (C-11) has a characteristic chemical shift in the 110-115 ppm range.[4] The aromatic carbons exhibit distinct signals due to the electronic effects of the chloro and acyl substituents. The carbon directly bonded to the chlorine atom (C-2) will show a characteristic shift, as will the carbon attached to the carbonyl group (C-1).

| Chemical Shift (δ) / ppm | Assignment |

| ~190.0 | Carbonyl (C=O) |

| ~138.0 | Aromatic (C-1) |

| ~132.5 | Aromatic (C-2) |

| ~131.0 - 132.0 | Aromatic (CH) |

| ~127.0 - 130.0 | Aromatic (CH) |

| ~111.5 | Thiocyanate (-SCN) |

| ~45.0 | Methylene (-CH₂-) |

Table 2: Predicted ¹³C NMR Spectroscopic Data (referenced to TMS).

Trustworthiness: A Self-Validating Protocol for NMR Data Acquisition

To ensure reproducibility and accuracy, the following standardized protocol should be employed.

-

Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Ensure the instrument is properly shimmed to achieve optimal magnetic field homogeneity, resulting in sharp, symmetrical peaks.

-

¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Typical parameters include a 90° pulse angle, a relaxation delay of 2-5 seconds, and 16-32 scans for a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. Due to the lower sensitivity, a greater number of scans (e.g., 1024 or more) and a longer acquisition time will be necessary.

-

Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase the spectrum and perform baseline correction. Calibrate the chemical shift scale using the TMS signal at 0 ppm. Integrate the peaks in the ¹H NMR spectrum.

Figure 2: Standardized workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and powerful technique for the identification of specific functional groups within a molecule, as different bonds vibrate at characteristic frequencies upon absorbing infrared radiation.

Expertise & Experience: For 2-(2-chlorophenyl)-2-oxoethyl thiocyanate, the IR spectrum is dominated by two highly diagnostic absorption bands. The first is the intense carbonyl (C=O) stretch of the ketone. Its position is influenced by conjugation and the electronegativity of adjacent substituents.[5] The second, and perhaps most unambiguous, is the sharp, strong absorption from the carbon-nitrogen triple bond stretch of the thiocyanate (-S-C≡N) group. This peak appears in a relatively uncluttered region of the spectrum, making it an excellent diagnostic marker.[6]

| Frequency (cm⁻¹) | Intensity | Assignment |

| ~3100 - 3000 | Medium | Aromatic C-H Stretch |

| ~2160 - 2150 | Strong, Sharp | Thiocyanate (-S-C≡N) Stretch |

| ~1705 - 1695 | Strong, Sharp | Ketone Carbonyl (C=O) Stretch |

| ~1590, ~1470 | Medium-Strong | Aromatic C=C Ring Stretches |

| ~760 - 740 | Strong | C-Cl Stretch / Ortho-disubstituted bend |

Table 3: Predicted IR Absorption Frequencies.

Trustworthiness: A Self-Validating Protocol for IR Data Acquisition (ATR)

Attenuated Total Reflectance (ATR) is a common, reliable method that requires minimal sample preparation.

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

-

Background Scan: Record a background spectrum of the empty ATR stage. This is crucial as it will be subtracted from the sample spectrum to remove interfering signals from atmospheric CO₂ and H₂O.

-

Sample Application: Place a small amount (a few milligrams) of the solid sample directly onto the ATR crystal.

-

Apply Pressure: Use the instrument's pressure clamp to ensure firm and even contact between the sample and the crystal. Consistent pressure is key to reproducible intensity.

-

Data Acquisition: Scan the sample over the desired range (typically 4000-400 cm⁻¹). Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.

-

Data Processing: The instrument software will automatically subtract the background spectrum. Label the significant peaks with their frequencies.

Mass Spectrometry (MS)

Mass spectrometry provides two critical pieces of information: the molecular weight of the compound and its fragmentation pattern upon ionization. This data is used to confirm the molecular formula and infer the molecule's structure.

Expertise & Experience: When subjected to Electron Ionization (EI), 2-(2-chlorophenyl)-2-oxoethyl thiocyanate will generate a molecular ion (M⁺˙). A crucial diagnostic feature will be the M⁺˙/[M+2]⁺˙ isotopic pattern in an approximate 3:1 ratio, which is the characteristic signature of a molecule containing one chlorine atom.

The fragmentation is dictated by the weakest bonds and the stability of the resulting fragments. For ketones, the most prevalent fragmentation pathway is α-cleavage adjacent to the carbonyl group.[7] This will result in the formation of the highly stable 2-chlorobenzoyl cation, which is expected to be a dominant peak in the spectrum.

| m/z (for ³⁵Cl) | m/z (for ³⁷Cl) | Relative Intensity | Proposed Fragment Ion |

| 211 | 213 | Medium | [C₉H₆ClNOS]⁺˙ (Molecular Ion, M⁺˙) |

| 139 | 141 | High | [C₇H₄ClO]⁺ (2-Chlorobenzoyl cation) |

| 111 | 113 | Medium | [C₆H₄Cl]⁺ (2-Chlorophenyl cation, from loss of CO) |

Table 4: Predicted Key Fragments in the EI Mass Spectrum.

Visualization of Key Fragmentation Pathways

The logical flow of bond cleavage can be visualized to better understand the resulting mass spectrum. The initial molecular ion undergoes cleavage primarily at the C-C bond alpha to the carbonyl.

Figure 3: Primary fragmentation pathway of 2-(2-Chlorophenyl)-2-oxoethyl thiocyanate in EI-MS.

Trustworthiness: A Self-Validating Protocol for MS Data Acquisition (EI-GC-MS)

-

Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a volatile solvent like dichloromethane or ethyl acetate.

-

GC Separation (Optional but Recommended): Inject a small volume (1 µL) into a Gas Chromatograph (GC) to ensure the sample is pure and to introduce it into the mass spectrometer. Use a standard capillary column (e.g., DB-5) and a temperature program that allows for the elution of the compound.

-

Ionization: Use a standard Electron Ionization (EI) source with an electron energy of 70 eV. This standardized energy ensures that the fragmentation patterns are consistent and comparable to library data.

-

Mass Analysis: Scan a suitable mass range (e.g., m/z 40-300) using a quadrupole or time-of-flight (TOF) mass analyzer.

-

Data Analysis: Identify the molecular ion peak and its [M+2]⁺˙ isotope peak. Analyze the major fragment ions and propose structures consistent with the parent molecule.

Conclusion

The structural elucidation of 2-(2-chlorophenyl)-2-oxoethyl thiocyanate is definitively achieved through the synergistic application of NMR, IR, and MS. ¹H and ¹³C NMR provide the complete carbon-hydrogen framework, IR spectroscopy confirms the presence of the critical carbonyl and thiocyanate functional groups with high certainty, and mass spectrometry validates the molecular weight and reveals a logical fragmentation pattern consistent with the proposed structure. The data and protocols presented in this guide constitute a self-validating system for the characterization of this important chemical intermediate, ensuring scientific integrity and providing researchers with the confidence needed for its application in further scientific discovery.

References

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

Erian, A. W., Sherif, S. M., & Gaber, H. M. (2003). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 8(11), 793-865. Available from: [Link]

-

ResearchGate. (n.d.). Infrared spectra: (a) P4VP and (b) thiocyanate (c) chloride and (d) sulfate complexes. Retrieved from [Link]

-

Maienschein-Cline, M., & Londergan, C. H. (2007). The CN Stretching Band of Aliphatic Thiocyanate is Sensitive to Solvent Dynamics and Specific Solvation. ResearchGate. Retrieved from [Link]

-

Taylor, R. C., & Baughman, R. H. (1975). Synthesis and vibrational spectra of lead(II) thiocyanate complexes. Canadian Journal of Chemistry, 53(11), 1633-1639. Available from: [Link]

-

De Kimpe, N., & Verhé, R. (1988). The chemistry of α-haloketones, α-haloaldehydes and α-haloimines. Semantic Scholar. Retrieved from [Link]

-

NIST. (n.d.). 2-Chlorophenyl isothiocyanate. NIST Chemistry WebBook. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting information Hydroamination of isocyanates and isothiocyanates by Alkaline Earth Metal Initiators supported by Bulky I. Retrieved from [Link]

-

Sabatini, A., & Bertini, I. (1965). Infrared Spectra of Substituted Thiocyanate Complexes. The Effect of the Substituent on Bond Type. I. Inorganic Chemistry, 4(7), 959–961. Available from: [Link]

-

Fronczek, F. R., & Tuncha, W. (1966). Infrared spectra of copper thiocyanate complexes. Inorganic Chemistry, 5(1), 1-5. Available from: [Link]

-

Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. Retrieved from [Link]

-

van Rensburg, M., Leung, E., Haverkate, N. A., et al. (2017). Synthesis and antiproliferative activity of 2-chlorophenyl carboxamide thienopyridines. Bioorganic & Medicinal Chemistry Letters, 27(2), 135-138. Available from: [Link]

-

Ghorbani-Vaghei, R., & Veisi, H. (2020). Synthetic Access to Aromatic α-Haloketones. Molecules, 25(21), 5038. Available from: [Link]

-

Wikipedia. (n.d.). α-Halo ketone. Retrieved from [Link]

-

University of Wisconsin-Madison, Department of Chemistry. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

-

University of California, Los Angeles. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

-

PubChem. (n.d.). 2-(2-Chlorophenyl)-2-oxoethyl thiocyanate. Retrieved from [Link]

-

van den Berg, W. A. M., van der Zuylen, C. W. E., Westra, J. G., & Vervoort, J. (1992). 13C NMR of cyanylated flavodoxin from Megasphaera elsdenii and of thiocyanate model compounds. Biochemistry, 31(34), 7922–7930. Available from: [Link]

-

Jackson, G., & St. Leger, J. (2020). Identification of novel fragmentation pathways and fragment ion structures in the tandem mass spectra of protonated synthetic cathinones. Journal of The American Society for Mass Spectrometry, 31(5), 1045-1055. Available from: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. α-Halo ketone - Wikipedia [en.wikipedia.org]

- 3. compoundchem.com [compoundchem.com]

- 4. 13C NMR of cyanylated flavodoxin from Megasphaera elsdenii and of thiocyanate model compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. chemistry.miamioh.edu [chemistry.miamioh.edu]

Chemical properties of 2-(2-Chlorophenyl)-2-oxoethyl thiocyanate

An In-depth Technical Guide to the Chemical Properties and Synthetic Utility of 2-(2-Chlorophenyl)-2-oxoethyl thiocyanate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of 2-(2-Chlorophenyl)-2-oxoethyl thiocyanate (CAS No. 19339-58-3), a versatile bifunctional chemical intermediate. The document delineates its core chemical and physical properties, provides a detailed, field-proven protocol for its synthesis, and explores its reactivity, with a particular focus on its application as a precursor for heterocyclic scaffolds relevant to medicinal chemistry. Spectroscopic characteristics, safety protocols, and its potential role in the drug discovery pipeline are also discussed, grounding the narrative in established chemical principles and authoritative references. This guide is intended to serve as a foundational resource for researchers leveraging this compound in synthetic and drug development programs.

Core Chemical Identity and Physicochemical Properties

2-(2-Chlorophenyl)-2-oxoethyl thiocyanate is a halogenated α-thiocyanato ketone. Its structure incorporates a 2-chlorophenyl moiety, a carbonyl group, and a reactive thiocyanate group, making it a valuable building block in organic synthesis. The juxtaposition of the electrophilic carbonyl carbon and the adjacent carbon bearing the thiocyanate leaving group dictates much of its chemical behavior.

Chemical Structure and Identifiers

The molecule's identity is defined by the following key identifiers:

-

IUPAC Name: [2-(2-chlorophenyl)-2-oxoethyl] thiocyanate[1]

-

CAS Number: 19339-58-3[2]

-

Synonyms: 1-(2-Chlorophenyl)-2-thiocyanatoethanone, Thiocyanic acid, 2-(2-chlorophenyl)-2-oxoethyl ester[1][2]

Physicochemical Data

Quantitative physical properties are essential for experimental design, including solvent selection and purification strategies. The known and predicted properties are summarized below.

| Property | Value | Source |

| Physical State | Solid, Crystalline | General Observation |

| Melting Point | 56-58 °C | ChemicalBook[2] |

| Boiling Point | 337.2 ± 22.0 °C | Predicted, ChemicalBook[2] |

| Density | 1.37 ± 0.1 g/cm³ | Predicted, ChemicalBook[2] |

| Solubility | Soluble in acetone, methanol | Inferred from synthesis protocols[3] |

Note: Boiling point and density are computationally predicted values and should be used as estimates pending experimental verification.

Synthesis and Reaction Mechanism

The primary route to 2-(2-Chlorophenyl)-2-oxoethyl thiocyanate is a classical nucleophilic substitution reaction. This process is efficient and relies on readily available starting materials.

Principle of Synthesis: Nucleophilic Substitution

The synthesis involves the displacement of a halide from an α-haloketone precursor, typically 2-bromo-1-(2-chlorophenyl)ethanone or 2-chloro-1-(2-chlorophenyl)ethanone, by the thiocyanate anion (SCN⁻). The thiocyanate ion, typically delivered from potassium thiocyanate (KSCN) or ammonium thiocyanate, acts as the nucleophile.[3][4][5] The reaction proceeds via an Sₙ2 mechanism. The choice of a polar aprotic solvent like acetone or a protic solvent like methanol facilitates the dissolution of the thiocyanate salt and stabilizes the transition state.[3]

Experimental Protocol: Laboratory-Scale Synthesis

This protocol describes a robust method for synthesizing the title compound.

Materials:

-

2-Bromo-1-(2-chlorophenyl)ethanone

-

Potassium thiocyanate (KSCN)[6]

-

Acetone (anhydrous)

-

Deionized water

-

Standard laboratory glassware and magnetic stirrer

-

Rotary evaporator

-

Filtration apparatus (Büchner funnel)

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 equivalent of 2-bromo-1-(2-chlorophenyl)ethanone in anhydrous acetone.

-

Nucleophile Addition: To the stirring solution, add 1.1 equivalents of potassium thiocyanate (KSCN) in one portion. The KSCN has limited solubility and will form a suspension.

-

Reaction Execution: Stir the suspension vigorously at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC), eluting with a hexane:ethyl acetate mixture (e.g., 4:1). The product spot should appear at a higher Rf than the starting α-bromoketone.

-

Workup & Isolation:

-

Once the reaction is complete, filter the mixture to remove the potassium bromide (KBr) byproduct and any unreacted KSCN.

-

Transfer the filtrate to a rotary evaporator and remove the acetone under reduced pressure.

-

The resulting crude solid/oil is then triturated with cold deionized water to precipitate the product and wash away any remaining inorganic salts.

-

-

Purification:

-

Collect the solid product by vacuum filtration, washing with additional cold water.

-

The product can be further purified by recrystallization from an appropriate solvent system, such as ethanol/water, to yield the final product as a crystalline solid.

-

-

Drying & Characterization: Dry the purified crystals under vacuum. Characterize the final product by melting point determination, NMR, and IR spectroscopy to confirm its identity and purity.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of 2-(2-Chlorophenyl)-2-oxoethyl thiocyanate.

Chemical Reactivity and Synthetic Applications

The utility of 2-(2-Chlorophenyl)-2-oxoethyl thiocyanate in drug development stems from its role as a versatile intermediate for constructing complex heterocyclic systems.

Hantzsch Thiazole Synthesis

A primary application of α-oxoethyl thiocyanates is in the Hantzsch synthesis of thiazoles.[4] The compound serves as a key building block, reacting with various amine hydrochlorides in a condensation reaction.[4] This reaction is fundamental in medicinal chemistry, as the thiazole scaffold is present in numerous biologically active compounds and approved drugs.[4]

The mechanism involves the initial condensation of the amine with the carbonyl group of the thiocyanate, followed by an intramolecular cyclization where the nitrogen attacks the thiocyanate carbon, and subsequent tautomerization to form the stable aromatic thiazole ring.

Reaction Pathway to Thiazole Derivatives

Caption: General pathway for the synthesis of thiazoles from the title compound.

Spectroscopic Profile

| Technique | Feature | Predicted Chemical Shift / Frequency | Rationale |

| ¹H NMR | -CH₂- (Methylene) | δ 4.5-5.0 ppm | Protons alpha to a carbonyl and adjacent to the electron-withdrawing thiocyanate group. |

| Ar-H (Aromatic) | δ 7.3-7.8 ppm | Complex multiplet pattern characteristic of a substituted benzene ring. | |

| ¹³C NMR | C=O (Carbonyl) | δ 185-195 ppm | Typical range for an aryl ketone carbonyl carbon. |

| -CH₂- (Methylene) | δ 45-55 ppm | Aliphatic carbon attached to electron-withdrawing groups. | |

| -SCN (Thiocyanate) | δ 110-115 ppm | Characteristic chemical shift for the carbon of a thiocyanate group. | |

| Ar-C (Aromatic) | δ 125-140 ppm | Multiple signals corresponding to the carbons of the chlorophenyl ring. | |

| FT-IR | C=O Stretch | 1690-1710 cm⁻¹ | Strong absorption typical for an aryl ketone. |

| S-C≡N Stretch | 2150-2160 cm⁻¹ | Sharp, characteristic absorption for the thiocyanate moiety. | |

| C-Cl Stretch | 750-780 cm⁻¹ | Absorption corresponding to the chloro-aromatic bond. | |

| Mass Spec | [M]+• | ~211.67 | Molecular ion peak corresponding to the compound's molecular weight.[1][2] |

| Isotope Pattern | [M+2] peak (~33% of M) | Characteristic isotopic signature of a molecule containing one chlorine atom. |

Role in Drug Discovery and Medicinal Chemistry

The significance of 2-(2-Chlorophenyl)-2-oxoethyl thiocyanate is not in its own inherent biological activity, which is not well-documented, but in its proven utility as a scaffold for generating libraries of potentially bioactive molecules.

-

Anticancer Agents: Thiazole derivatives synthesized from phenacyl thiocyanates have shown significant anticancer activities, with some exhibiting IC₅₀ values in the low micromolar range against cervical cancer cell lines.[4] These molecules can be designed to target specific enzymes, such as human lactate dehydrogenase A (hLDHA), which is implicated in cancer metabolism.[4]

-

Antiproliferative Compounds: Thiophene and pyridine-based heterocycles, which can be synthesized from related precursors, are a known class of antiproliferative compounds with activity against enzymes like phospholipase C.[7]

-

General Bioactivity: The thiophene ring system is a component of numerous natural and synthetic compounds with a wide array of biological activities, including antimicrobial, antiviral, and anti-inflammatory effects.[8]

Conceptual Role as a Synthetic Building Block

Caption: Role as a key intermediate in generating diverse bioactive scaffolds.

Safety, Handling, and Toxicology

As with any reactive chemical intermediate, proper handling of 2-(2-Chlorophenyl)-2-oxoethyl thiocyanate is imperative.

-

Hazard Statements: Based on related compounds, it should be handled as a substance that may be harmful if swallowed, in contact with skin, or if inhaled, and may cause skin and eye irritation.[2]

-

Precautions:

-

Work in a well-ventilated fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Avoid inhalation of dust and contact with skin and eyes.

-

Store in a cool, dry, tightly sealed container away from incompatible materials such as strong oxidizing agents and strong bases.

-

-

Toxicological Profile: Specific toxicological data for this compound is limited. However, thiocyanate-containing compounds can exhibit toxicity. In some biological systems, thiocyanates can potentially be metabolized to cyanide, which inhibits cellular respiration.[9][10] Acute thiocyanate poisoning can lead to neurological and cardiovascular toxicity.[9] Therefore, exposure should be minimized.

Conclusion

2-(2-Chlorophenyl)-2-oxoethyl thiocyanate is a chemical intermediate of significant value to the research and drug development community. Its straightforward synthesis and predictable reactivity, particularly in the formation of thiazole and other heterocyclic rings, make it a powerful tool for medicinal chemists. While its own biological profile is underexplored, its role as a precursor to compounds with demonstrated anticancer and antiproliferative activities is well-established. Future research may focus on expanding the library of heterocycles derived from this starting material and screening them for novel biological activities. This guide provides the foundational chemical knowledge required to safely and effectively utilize this compound in achieving these synthetic goals.

References

-

2-(2-Chlorophenyl)-2-oxoethyl thiocyanate | C9H6ClNOS | CID 24213757. PubChem. [Link]

-

Design and Synthesis of Thiazole Scaffold-Based Small Molecules as Anticancer Agents Targeting the Human Lactate Dehydrogenase A Enzyme. PubMed Central. [Link]

-

Chemical Properties of 2-Chlorophenyl isothiocyanate (CAS 2740-81-0). Cheméo. [Link]

-

2-(4-chlorophenyl)-2-oxoethyl thiocyanate (C9H6ClNOS). PubChemLite. [Link]

-

Synthesis and antiproliferative activity of 2-chlorophenyl carboxamide thienopyridines. Bioorganic & Medicinal Chemistry Letters. [Link]

-

2-Chlorophenyl isothiocyanate. NIST WebBook. [Link]

-

Phenacyl thiocyanate: crystal structure, conformational features and herbicide safening effects of the condensation product with isatin. ResearchGate. [Link]

-

Synthesis and cytotoxic activity of some new heterocycles incorporating cyclohepta[b]thiophene‐3‐carboxamide derivatives. ResearchGate. [Link]

-

2-Chlorophenyl isothiocyanate. SpectraBase. [Link]

-

Recent Advancement in Synthesis of Isothiocyanates. ChemRxiv. [Link]

-

Synthesis, X-ray Structures and Hirshfeld Analysis of Two Novel Thiocyanate-Bridged Ag(I) Coordination Polymers. MDPI. [Link]

-

Potassium thiocyanate. Wikipedia. [Link]

-

Enhanced in vitro biological activity of synthetic 2-(2-pyridyl) ethyl isothiocyanate compared to natural 4-(methylsulfinyl) butyl isothiocyanate. PubMed. [Link]

-

Thiocyanate synthesis by C-S coupling or substitution. Organic Chemistry Portal. [Link]

-

THIOCYANATE: A potentially useful therapeutic agent with host defense and antioxidant properties. PubMed Central. [Link]

-

Evaluation of Toxicity and Oxidative Stress of 2-Acetylpyridine-N(4)-orthochlorophenyl Thiosemicarbazone. PubMed Central. [Link]

-

Cyanide-Free Synthesis of Thiocyanates and Cyanamides. ChemistryViews. [Link]

-

1-(2-Chlorophenyl)-2-methoxy-2-oxoethyl)-4-mercaptopiperidin-3-ylidene)acetic acid | C16H18ClNO4S | CID 91826982. PubChem. [Link]

-

Potassium thiocyanate (KSCN): A versatile reagent. ResearchGate. [Link]

-

Biological activities of extracts and compounds from Thai Kae-Lae (Maclura cochinchinensis (Lour.) Corner). PubMed. [Link]

-

Sulforaphane and Its Bifunctional Analogs: Synthesis and Biological Activity. MDPI. [Link]

-

Biological Activities of Thiophenes. Encyclopedia.pub. [Link]

-

Paired Electrolysis Enabled Cyanation of Diaryl Diselenides with KSCN Leading to Aryl Selenocyanates. MDPI. [Link]

-

Thiocyanate toxicity: a teaching case. PubMed. [Link]

-

Cyanide Toxicokinetics: The Behavior of Cyanide, Thiocyanate and 2-Amino-2-Thiazoline-4-Carboxylic Acid in Multiple Animal Models. National Institutes of Health. [Link]

-

Potassium thiocyanate – Knowledge and References. Taylor & Francis. [Link]

-

Comparative aquatic toxicity evaluation of 2-(thiocyanomethylthio)benzothiazole and selected degradation products using Ceriodaphnia dubia. PubMed. [Link]

Sources

- 1. 2-(2-Chlorophenyl)-2-oxoethyl thiocyanate | C9H6ClNOS | CID 24213757 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-(2-chlorophenyl)-2-oxoethyl thiocyanate | 19339-58-3 [amp.chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. Design and Synthesis of Thiazole Scaffold-Based Small Molecules as Anticancer Agents Targeting the Human Lactate Dehydrogenase A Enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Potassium thiocyanate - Wikipedia [en.wikipedia.org]

- 7. Synthesis and antiproliferative activity of 2-chlorophenyl carboxamide thienopyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. encyclopedia.pub [encyclopedia.pub]

- 9. Thiocyanate toxicity: a teaching case - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Cyanide Toxicokinetics: The Behavior of Cyanide, Thiocyanate and 2-Amino-2-Thiazoline-4-Carboxylic Acid in Multiple Animal Models - PMC [pmc.ncbi.nlm.nih.gov]

CAS number 19339-58-3 properties and suppliers

An In-depth Technical Guide to 5-(2-Bromophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one (CAS 19339-58-3)

Prepared by: Gemini, Senior Application Scientist

Introduction

The 1,4-benzodiazepine scaffold is a cornerstone in medicinal chemistry and neuropharmacology, representing a "privileged structure" that has yielded a multitude of clinically significant therapeutics.[1][2] These compounds are renowned for their broad spectrum of effects on the central nervous system (CNS), including anxiolytic, sedative, anticonvulsant, and muscle relaxant properties.[3][4] This guide focuses on a specific, representative member of this class: 5-(2-Bromophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one (CAS Number: 19339-58-3).

While specific experimental data for this particular analog is not extensively documented in public literature, its structure allows us to delineate a comprehensive technical profile based on the well-established principles of benzodiazepine chemistry and pharmacology. This document will serve as a robust resource for researchers, chemists, and drug development professionals, providing insights into its physicochemical properties, a plausible synthetic route, its established mechanism of action at the GABA-A receptor, and its potential applications as a research tool.

Physicochemical and Structural Properties

The core structure consists of a diazepine ring fused to a benzene ring, with a phenyl group at position 5. In this specific analog, the phenyl ring is substituted with a bromine atom at the ortho-position. This substitution is critical as modifications to the C5-phenyl ring are known to modulate pharmacological activity.[4]

Table 1: Core Properties of CAS 19339-58-3

| Property | Value | Source |

| CAS Number | 19339-58-3 | N/A |

| IUPAC Name | 5-(2-Bromophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one | N/A |

| Molecular Formula | C₁₅H₁₁BrN₂O | PubChem[5] |

| Molecular Weight | 315.17 g/mol | PubChem[5] |

| Appearance | Expected to be a crystalline solid at room temperature. | Inferred from analogs[6] |

| Solubility | Poorly soluble in water; soluble in organic solvents like DMSO and ethanol. | Inferred from analogs[7] |

| Melting Point | Not specifically reported. Related compounds, such as 7-Bromo-5-(2-chlorophenyl)-1,3-dihydro-2H-1,4-Benzodiazepin-2-one, have melting points in the range of 214-224°C. | ChemicalBook[6] |

Mechanism of Action: Positive Allosteric Modulation of the GABA-A Receptor

The pharmacological effects of benzodiazepines are mediated through their interaction with the γ-aminobutyric acid type A (GABA-A) receptor, the primary ligand-gated ion channel responsible for fast inhibitory neurotransmission in the CNS.[8][9] Benzodiazepines do not activate the receptor directly; instead, they act as positive allosteric modulators.[10][11]

The GABA-A receptor is a pentameric protein complex that forms a central chloride (Cl⁻) selective ion pore.[8] The most common receptor subtype in the brain is composed of two α, two β, and one γ subunit (α₂β₂γ).[10] The endogenous ligand, GABA, binds at the interface between the α and β subunits. Benzodiazepines bind to a distinct site, known as the benzodiazepine site, located at the interface between the α and γ subunits.[8][9]

Binding of a benzodiazepine like 5-(2-Bromophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one induces a conformational change in the receptor that increases the affinity of GABA for its binding site.[8] This leads to a higher frequency of channel opening in the presence of GABA, resulting in an increased influx of chloride ions. The resulting hyperpolarization of the postsynaptic neuron potentiates the inhibitory effect of GABA, leading to the characteristic sedative and anxiolytic effects.[8][9]

Caption: Allosteric modulation of the GABA-A receptor by benzodiazepines.

Synthetic Chemistry: A General Approach

The synthesis of 5-aryl-1,4-benzodiazepines is well-established. A common and effective strategy involves the cyclocondensation of a 2-aminobenzophenone derivative with an amino acid ester, typically glycine ethyl ester hydrochloride. The following protocol outlines a plausible, multi-step synthesis for 5-(2-Bromophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one.

Experimental Protocol: Synthesis

Step 1: Friedel-Crafts Acylation to form 2-Amino-2'-bromobenzophenone

-

To a solution of 2-bromobenzoyl chloride in a suitable anhydrous solvent (e.g., dichloromethane), add aniline.

-

Introduce a Lewis acid catalyst, such as aluminum chloride (AlCl₃), portion-wise while maintaining a low temperature (0-5°C) with an ice bath.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours until TLC analysis indicates the consumption of starting materials.

-

Carefully quench the reaction by pouring it over crushed ice and an aqueous HCl solution.

-

Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield 2-amino-2'-bromobenzophenone.

Step 2: Cyclocondensation to form the Benzodiazepine Ring

-

Dissolve the 2-amino-2'-bromobenzophenone from Step 1 in a solvent such as pyridine or ethanol.

-

Add glycine ethyl ester hydrochloride to the solution.

-

Heat the mixture to reflux for 4-8 hours, monitoring the reaction by TLC.

-

Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution and then brine.

-

Dry the organic layer, concentrate, and purify the resulting solid by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the final product, 5-(2-Bromophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one.

Caption: General synthetic workflow for the target benzodiazepine.

Potential Applications in Research and Drug Development

As a classic 1,4-benzodiazepine, CAS 19339-58-3 serves as a valuable tool for neuroscience research. Its primary application would be as a specific modulator of GABA-A receptors to study:

-

GABAergic Neurotransmission: Probing the role of GABA-A receptors in various neural circuits and behaviors.

-

Anxiety and Sedation Models: Use as a positive control in animal models for developing novel anxiolytic or hypnotic agents.

-

Structure-Activity Relationship (SAR) Studies: Acting as a scaffold for the synthesis of novel analogs to explore the chemical space around the benzodiazepine binding site and develop subtype-selective modulators.[12]

Metabolism (Inferred)

The metabolism of benzodiazepines is well-characterized and typically involves oxidation followed by glucuronide conjugation. Based on studies of structurally similar compounds, such as 7-bromo-5-(2'-chlorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one, the metabolic pathway for CAS 19339-58-3 is expected to involve:[13]

-

Phase I Metabolism: Hydroxylation, primarily at the C3 position of the diazepine ring, and potential hydroxylation on the aromatic rings.

-

Phase II Metabolism: The resulting hydroxylated metabolites are then conjugated with glucuronic acid to form water-soluble glucuronides, which are subsequently excreted.[13]

Suppliers

This compound is available from various chemical suppliers specializing in reference standards and research chemicals. Researchers should always obtain a Certificate of Analysis (CoA) to verify purity and identity.

Table 2: Potential Suppliers

| Supplier | Location | Notes |

| LGC Standards | Global | Offers this compound as a reference material (Flubromazepam Isomer).[14] |

| abcr GmbH | Germany | Listed in chemical supplier directories.[15] |

| chemPUR | Germany | Listed in chemical supplier directories.[3] |

Conclusion

5-(2-Bromophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one is a representative member of the pharmacologically vital 1,4-benzodiazepine class. While specific experimental data for this molecule is limited, its structural features allow for a confident extrapolation of its properties and biological activity based on decades of research into this chemical family. It functions as a positive allosteric modulator of the GABA-A receptor, a mechanism that underpins the anxiolytic and sedative effects of the entire class. The synthetic pathways are well-established, making it accessible for research purposes. This guide provides a foundational understanding for scientists interested in utilizing this compound as a research tool or as a starting point for novel drug discovery efforts targeting the GABAergic system.

References

- abcr GmbH (Page 85) @ ChemBuyersGuide.com, Inc.

- chemPUR Feinchemikalien und Forschungsbedarf GmbH (Page 131) @ ChemBuyersGuide.com, Inc.

- 7-bromo-5-phenyl-1,2-dihydro-2H-1,4-benzodiazepin-2-one - PubChem.

- 7-Bromo-5-(2'-chlorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one (I)

- 7-Bromo-5-(2-fluorophenyl)-1,3-dihydro-3-hydroxy-2H-1,4-benzodiazepin-2-one - MedChemExpress.

- Synthetic aspects of 1,4- and 1,5-benzodiazepines using o-phenylenediamine: a study of past quinquennial - PMC - NIH.

- Synthesis of Substituted 1,4-Benzodiazepines by Palladium-Catalyzed Cyclization of N-Tosyl-Disubstituted 2-Aminobenzylamines with Propargylic Carbon

- 5-(2-Bromophenyl)-7-fluoro-1,3-dihydro-2H-1,4-benzodiazepin-2-one - LGC Standards.

- Docking of 1,4-Benzodiazepines in the α1/γ2 GABAA Receptor Modul

- GABAA receptor - Wikipedia.

- Benzodiazepine Modulation of GABA A Receptors: A Mechanistic Perspective - MDPI.

- Mechanism of action of benzodiazepines on GABAA receptors - PMC - PubMed Central.

- 3,4-Dihydronaphthalen-1(2H)-ones: novel ligands for the benzodiazepine site of alpha5-containing GABAA receptors - PubMed.

- Benzodiazepines | Goldfrank's Toxicologic Emergencies, 11e - AccessEmergency Medicine.

- Privileged Diazepine Compounds and their Emergence as Bromodomain Inhibitors - PMC.

- 7-Bromo-5-(2-chlorophenyl)-1,3-dihydro-2H-1,4-Benzodiazepin-2-one - ChemicalBook.

Sources

- 1. Synthetic aspects of 1,4- and 1,5-benzodiazepines using o-phenylenediamine: a study of past quinquennial - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Privileged Diazepine Compounds and their Emergence as Bromodomain Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. accessemergencymedicine.mhmedical.com [accessemergencymedicine.mhmedical.com]

- 5. 7-bromo-5-phenyl-1,2-dihydro-2H-1,4-benzodiazepin-2-one | C15H11BrN2O | CID 76167 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 7-Bromo-5-(2-chlorophenyl)-1,3-dihydro-2H-1,4-Benzodiazepin-2-one | 51753-57-2 [chemicalbook.com]

- 7. 7-Bromo-5-(2-fluorophenyl)-1,3-dihydro-3-hydroxy-2H-1,4-benzodiazepin-2-one | Drug Metabolite | 62659-65-8 | Invivochem [invivochem.com]

- 8. GABAA receptor - Wikipedia [en.wikipedia.org]

- 9. mdpi.com [mdpi.com]

- 10. Docking of 1,4-Benzodiazepines in the α1/γ2 GABAA Receptor Modulator Site - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Mechanism of action of benzodiazepines on GABAA receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 3,4-Dihydronaphthalen-1(2H)-ones: novel ligands for the benzodiazepine site of alpha5-containing GABAA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. 7-Bromo-5-(2'-chlorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one (I), a new tranquillizing agent: metabolism in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. 5-(2-Bromophenyl)-7-fluoro-1,3-dihydro-2H-1,4-benzodiazepin-2-one (Flubromazepam Isomer) [lgcstandards.com]

- 15. Methyl Benzoate | C6H5COOCH3 | CID 7150 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Hypothesized Mechanism of Action of 2-(2-Chlorophenyl)-2-oxoethyl thiocyanate

Abstract

This technical guide delineates a hypothesized mechanism of action for the novel electrophilic compound, 2-(2-Chlorophenyl)-2-oxoethyl thiocyanate. In the absence of direct empirical studies on this specific molecule, this document synthesizes established principles of chemical reactivity and cellular signaling to propose a multi-faceted mechanism centered on its electrophilic nature. We postulate that 2-(2-Chlorophenyl)-2-oxoethyl thiocyanate functions as a modulator of key cellular pathways, including the activation of the Nrf2 antioxidant response, induction of endoplasmic reticulum (ER) stress, and inhibition of the pro-inflammatory NF-κB pathway, potentially culminating in the regulation of the c-Myc oncoprotein. This guide provides a comprehensive theoretical framework and detailed experimental protocols to facilitate further investigation by researchers, scientists, and drug development professionals.

Introduction

2-(2-Chlorophenyl)-2-oxoethyl thiocyanate is a synthetic organic molecule characterized by a 2-chlorophenyl ketone scaffold linked to a thiocyanate group via an ethyl bridge. The convergence of these functional groups, particularly the α-keto-thiocyanate moiety, suggests a pronounced electrophilic character. Electrophilic compounds are known to interact with nucleophilic residues on proteins, thereby modulating their function and initiating a cascade of cellular responses. While the biological activities of this specific compound have not been extensively reported, its structural alerts point towards a potential role as a modulator of cellular stress and signaling pathways. This guide will explore these potential mechanisms in detail, providing a roadmap for future research.

Hypothesized Mechanism of Action

The central hypothesis is that 2-(2-Chlorophenyl)-2-oxoethyl thiocyanate exerts its biological effects through its ability to act as an electrophile, leading to the covalent modification of key cellular proteins. This interaction is predicted to trigger a cascade of events, impacting multiple interconnected signaling pathways.

Activation of the Nrf2-Keap1 Antioxidant Response Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the cellular antioxidant response. Under basal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation. Electrophiles, such as isothiocyanates, are known to react with cysteine residues on Keap1, leading to a conformational change that disrupts the Nrf2-Keap1 interaction.[1][2] This allows Nrf2 to translocate to the nucleus, bind to the Antioxidant Response Element (ARE), and drive the transcription of a battery of cytoprotective genes.[3][4]

We propose that 2-(2-Chlorophenyl)-2-oxoethyl thiocyanate, owing to its electrophilic nature, can similarly modify Keap1, leading to Nrf2 activation and the subsequent upregulation of antioxidant enzymes.

Diagram: Hypothesized Nrf2 Activation by 2-(2-Chlorophenyl)-2-oxoethyl thiocyanate

Caption: Proposed Nrf2 activation pathway by the electrophilic compound.

Induction of Endoplasmic Reticulum (ER) Stress

The ER is a critical organelle for protein folding and modification. The accumulation of unfolded or misfolded proteins in the ER lumen leads to a state of cellular stress known as ER stress, which in turn activates the Unfolded Protein Response (UPR).[5][6] Electrophilic compounds can induce ER stress by modifying ER-resident proteins, disrupting protein folding, and altering calcium homeostasis.[7]

Given its reactivity, 2-(2-Chlorophenyl)-2-oxoethyl thiocyanate could potentially adduct to ER chaperones or other proteins involved in protein folding, leading to their dysfunction and triggering the UPR. Key markers of ER stress include the upregulation of chaperone proteins like GRP78/BiP and the transcription factor CHOP.[8]

Diagram: Proposed Induction of ER Stress

Caption: Hypothesized pathway for the induction of ER stress.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) is a key transcription factor that regulates inflammatory responses, cell survival, and proliferation.[9] The activity of NF-κB is tightly controlled by its inhibitor, IκB. Certain electrophilic compounds, particularly those with α,β-unsaturated carbonyl motifs, have been shown to inhibit NF-κB activation by modifying key cysteine residues in proteins of the NF-κB signaling cascade, such as IKK (IκB kinase), thereby preventing the degradation of IκB.[8]

The α-keto-thiocyanate structure of 2-(2-Chlorophenyl)-2-oxoethyl thiocyanate can be considered a masked α,β-unsaturated system, which could become reactive upon cellular processing. This could lead to the inhibition of NF-κB signaling.

Diagram: Postulated Inhibition of NF-κB Signaling

Caption: Proposed mechanism for the inhibition of the NF-κB pathway.

Modulation of Reactive Oxygen Species (ROS) and c-Myc Regulation

The electrophilic nature of 2-(2-Chlorophenyl)-2-oxoethyl thiocyanate suggests it could impact cellular redox homeostasis, potentially leading to an initial increase in Reactive Oxygen Species (ROS). ROS can act as signaling molecules, and their levels are intricately linked to the expression and activity of the oncoprotein c-Myc.[10][11] Overexpression of c-Myc can lead to increased ROS production, creating a state of oxidative stress that can contribute to genetic instability.[12][13] Conversely, some electrophilic compounds have been shown to inhibit c-Myc expression.[13]

The interplay between 2-(2-Chlorophenyl)-2-oxoethyl thiocyanate, ROS generation, and c-Myc regulation presents a complex but compelling area for investigation. An initial ROS burst caused by the compound could potentially lead to a subsequent downregulation of c-Myc as a cellular defense mechanism, possibly interconnected with the activation of Nrf2.

Experimental Protocols for Mechanistic Elucidation

To validate the hypothesized mechanisms of action, a series of well-established cellular and biochemical assays are recommended.

Cytotoxicity Assessment

Prior to mechanistic studies, it is crucial to determine the cytotoxic profile of 2-(2-Chlorophenyl)-2-oxoethyl thiocyanate in the selected cell line(s).

Protocol: MTT Assay for Cell Viability

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Compound Treatment: Treat cells with a serial dilution of 2-(2-Chlorophenyl)-2-oxoethyl thiocyanate for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO).

-

MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Diagram: Cytotoxicity Assay Workflow

Caption: A streamlined workflow for assessing compound cytotoxicity.

Nrf2 Activation Assays

Protocol: Western Blot for Nrf2 and Target Proteins

-

Cell Lysis: Treat cells with 2-(2-Chlorophenyl)-2-oxoethyl thiocyanate for various time points. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

-

Immunoblotting: Probe the membrane with primary antibodies against Nrf2, HO-1, NQO1, and a loading control (e.g., β-actin).

-

Detection: Incubate with HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) substrate.

ER Stress Marker Analysis

Protocol: Western Blot for ER Stress Markers

-

Follow the Western Blot protocol outlined in section 3.2.

-

Immunoblotting: Probe the membrane with primary antibodies against GRP78, CHOP, and a loading control.[8]

NF-κB Inhibition Assay

Protocol: NF-κB Luciferase Reporter Assay

-

Transfection: Co-transfect cells with an NF-κB-responsive luciferase reporter plasmid and a control Renilla luciferase plasmid.

-

Compound Treatment: Pre-treat the transfected cells with 2-(2-Chlorophenyl)-2-oxoethyl thiocyanate for 1-2 hours.

-

Stimulation: Stimulate the cells with an NF-κB activator (e.g., TNF-α) for 6-8 hours.

-

Cell Lysis and Luciferase Assay: Lyse the cells and measure firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.[14][15]

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.

Cellular ROS Detection

Protocol: DCFH-DA Assay for Intracellular ROS

-

Cell Seeding: Plate cells in a black, clear-bottom 96-well plate.

-

Compound Treatment: Treat cells with 2-(2-Chlorophenyl)-2-oxoethyl thiocyanate for various time points.

-

Probe Loading: Incubate the cells with 10 µM 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) for 30 minutes at 37°C.[10]

-

Fluorescence Measurement: Wash the cells with PBS and measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 535 nm using a fluorescence microplate reader.

Data Presentation and Interpretation

Quantitative data should be presented in a clear and concise manner to facilitate interpretation and comparison.

Table 1: Example Quantitative Data for Nrf2 Activation by Isothiocyanates

| Compound | Concentration (µM) for 2-fold Nrf2 Nuclear Accumulation | Reference |

| Sulforaphane | 10 | [16] |

| Benzyl isothiocyanate | > 25 | [16] |

| Phenylethyl isothiocyanate | > 25 | [16] |

This table serves as an example of how to present quantitative data on Nrf2 activation. Similar tables should be generated for 2-(2-Chlorophenyl)-2-oxoethyl thiocyanate for each of the proposed mechanisms.

Conclusion

This technical guide provides a scientifically grounded, albeit hypothesized, framework for the mechanism of action of 2-(2-Chlorophenyl)-2-oxoethyl thiocyanate. By leveraging our understanding of the chemical properties of its functional groups and the established cellular responses to electrophilic compounds, we have proposed a multi-pronged mechanism involving the modulation of the Nrf2, ER stress, and NF-κB pathways, with potential downstream effects on c-Myc. The detailed experimental protocols provided herein offer a clear path for the empirical validation of these hypotheses. Further research into this and similar molecules will undoubtedly contribute to the development of novel therapeutic agents for a range of diseases underpinned by oxidative stress, inflammation, and aberrant cell proliferation.

References

- The Emerging Role of Electrophiles as a Key Regulator for Endoplasmic Reticulum (ER) Stress - PMC - PubMed Central. (2019).

- Regulation of reactive oxygen species, DNA damage, and c-Myc function by peroxiredoxin 1 - PubMed.

- Application Notes and Protocols for NF-κB Reporter Assay Using DRI-C21045 - Benchchem.

- Moringa isothiocyanate activates Nrf2: potential role in diabetic nephrop

- Application Notes and Protocols for Western Blot Analysis of ER Stress Markers with (6R)-FR054 - Benchchem.

- c-Myc can induce DNA damage, increase reactive oxygen species, and mitigate p53 function: a mechanism for oncogene-induced genetic instability - PubMed.

- Phenethyl Isothiocyanate, a Dual Activator of Transcription Factors NRF2 and HSF1 - PMC - PubMed Central.

- Haloketone - chemeurope.com.

- mechanism of alpha-halogen

- 22.3: Alpha Halogenation of Aldehydes and Ketones - Chemistry LibreTexts.

- The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC - NIH.

- α-Halo ketone - Wikipedia.

- Isothiocyanate-Rich Moringa Seed Extract Activates SKN-1/Nrf2 P

- c-Myc Can Induce DNA Damage, Increase Reactive Oxygen Species, and Mitigate p53 Function | Request PDF - ResearchG

- Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5.

- The Role of Natural Products in Revealing NRF2 Function - PMC - NIH.

- c-Myc is a Nrf2-interacting protein that negatively regulates phase II genes through their electrophile responsive elements.

- Phenacyl thiocyanate: crystal structure, conformational features and herbicide safening effects of the condensation product with isatin | Request PDF - ResearchG

- Induction of endoplasmic reticulum stress by ellipticine plant alkaloids - PubMed.

- Endoplasmic Reticulum Stress in Drug- and Environmental Toxicant-Induced Liver Toxicity - PMC - NIH.

- (PDF)

- Effect of Isothiocyanates on Nuclear Accumulation of NF-κB, Nrf2, and Thioredoxin in Caco-2 Cells - ACS Public

- Biological targets of isothiocyan

- Board news – Organic & Biomolecular Chemistry Blog.

- Oxidative and Electrophilic Stresses Activate Nrf2 through Inhibition of Ubiquitin

- THIOCYANATE: A potentially useful therapeutic agent with host defense and antioxidant properties - PMC - PubMed Central.

- Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Str

- Organic thiocyan

- NF-κB Signaling | NF-kappaB P

- NF-κB阻害 | NF-κB Inhibition.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Oxidative and Electrophilic Stresses Activate Nrf2 through Inhibition of Ubiquitination Activity of Keap1 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. indigobiosciences.com [indigobiosciences.com]

- 4. Cell-based Assays to Identify Modulators of Nrf2/ARE Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ROS Detection in Cells: Complete Guide to Understanding Reactive Oxygen Species and How to Measure Them Effectively - Amerigo Scientific [amerigoscientific.com]

- 6. Methods for Monitoring Endoplasmic Reticulum Stress and the Unfolded Protein Response - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ER Stress Assay Sampler Kit | Cell Signaling Technology [cellsignal.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Enhanced Nrf2-Dependent Induction of Glutathione in Mouse Embryonic Fibroblasts by Isoselenocyanate Analog of Sulforaphane - PMC [pmc.ncbi.nlm.nih.gov]

- 10. antbioinc.com [antbioinc.com]

- 11. Methods for Detection of Mitochondrial and Cellular Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Detecting and Quantitating Physiological Endoplasmic Reticulum Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 13. c-Myc is a Nrf2-interacting protein that negatively regulates phase II genes through their electrophile responsive elements - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]

- 16. pubs.acs.org [pubs.acs.org]

A Technical Guide to the Potential Biological Activities of 2-(2-Chlorophenyl)-2-oxoethyl thiocyanate

Abstract

This technical guide provides a comprehensive framework for the investigation of the potential biological activities of the novel synthetic compound, 2-(2-Chlorophenyl)-2-oxoethyl thiocyanate. While direct experimental data for this specific molecule is not yet available, this document synthesizes the extensive body of research on structurally related organic thiocyanates and isothiocyanates to postulate its potential as a bioactive agent. We present a scientifically grounded rationale for exploring its anticancer and antimicrobial properties, complete with detailed, field-proven experimental protocols. This guide is intended for researchers, scientists, and drug development professionals, offering a roadmap for the systematic evaluation of 2-(2-Chlorophenyl)-2-oxoethyl thiocyanate, from initial synthesis and characterization to in-depth mechanistic studies.

Introduction to 2-(2-Chlorophenyl)-2-oxoethyl thiocyanate

2-(2-Chlorophenyl)-2-oxoethyl thiocyanate is an organic compound featuring a phenacyl group substituted with a chlorine atom at the ortho position of the phenyl ring, and a thiocyanate functional group. Its chemical structure is presented below:

Chemical Structure:

-

IUPAC Name: 2-(2-Chlorophenyl)-2-oxoethyl thiocyanate

-

CAS Number: 19339-58-3

-

Molecular Formula: C₉H₆ClNOS

-

Molecular Weight: 211.67 g/mol

The presence of the α-keto thiocyanate moiety suggests the potential for a range of biological activities, drawing parallels with the well-documented bioactivities of isothiocyanates, the isomeric forms of thiocyanates.[1][2][3]

Rationale for Investigation

The thiocyanate and isothiocyanate functional groups are present in numerous naturally occurring and synthetic compounds with demonstrated pharmacological properties.[4] Notably, isothiocyanates derived from cruciferous vegetables, such as sulforaphane and phenethyl isothiocyanate (PEITC), are renowned for their potent anticancer and antimicrobial effects.[1][5] The mechanism of action of these compounds often involves the modulation of key cellular processes including apoptosis, cell cycle arrest, and inflammatory pathways.[6] The structural features of 2-(2-Chlorophenyl)-2-oxoethyl thiocyanate, including the electrophilic carbon of the thiocyanate group and the substituted phenyl ring, provide a strong impetus for investigating its potential as a novel therapeutic agent.

Synthesis

A general and established method for the synthesis of phenacyl thiocyanates involves the reaction of the corresponding phenacyl bromide with a thiocyanate salt, such as potassium or ammonium thiocyanate.[7]

Proposed Synthesis Workflow:

Caption: Proposed synthesis of 2-(2-Chlorophenyl)-2-oxoethyl thiocyanate.

Investigation of Potential Anticancer Activity

A substantial body of evidence points to the anticancer properties of organic isothiocyanates.[1][6] These compounds have been shown to induce apoptosis, inhibit cell proliferation, and arrest the cell cycle in various cancer cell lines.[6] The proposed research plan aims to determine if 2-(2-Chlorophenyl)-2-oxoethyl thiocyanate exhibits similar cytotoxic and antiproliferative effects against cancer cells.

Cytotoxicity Assessment using MTT Assay

The initial evaluation of anticancer potential will be conducted using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effect of the compound on a panel of cancer cell lines. This colorimetric assay measures the metabolic activity of cells, which is indicative of cell viability.[8][9]

Experimental Protocol: MTT Assay

-

Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare a stock solution of 2-(2-Chlorophenyl)-2-oxoethyl thiocyanate in a suitable solvent (e.g., DMSO) and create serial dilutions in culture medium. Treat the cells with a range of concentrations of the compound (e.g., 0.1, 1, 10, 50, 100 µM) for 24, 48, and 72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-